molecular formula C21H16N4S B7458804 2-Amino-6-(benzylsulfanyl)-4-(2-methylphenyl)pyridine-3,5-dicarbonitrile

2-Amino-6-(benzylsulfanyl)-4-(2-methylphenyl)pyridine-3,5-dicarbonitrile

Cat. No. B7458804
M. Wt: 356.4 g/mol
InChI Key: OJEUGANQXGOJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(benzylsulfanyl)-4-(2-methylphenyl)pyridine-3,5-dicarbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a pyridine derivative and has been found to possess various pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-Amino-6-(benzylsulfanyl)-4-(2-methylphenyl)pyridine-3,5-dicarbonitrile is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anticancer and antimicrobial properties, this compound has been found to possess antioxidant and anti-inflammatory properties. The compound has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins in the liver.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Amino-6-(benzylsulfanyl)-4-(2-methylphenyl)pyridine-3,5-dicarbonitrile in lab experiments is its potent anticancer and antimicrobial activity. However, the compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-Amino-6-(benzylsulfanyl)-4-(2-methylphenyl)pyridine-3,5-dicarbonitrile. One area of research could be to investigate the compound's potential as a chemotherapeutic agent for the treatment of cancer. Another area of research could be to explore the compound's potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, future research could focus on improving the solubility and bioavailability of the compound to increase its therapeutic potential.

Synthesis Methods

The synthesis of 2-Amino-6-(benzylsulfanyl)-4-(2-methylphenyl)pyridine-3,5-dicarbonitrile has been reported in the literature. The compound can be synthesized by reacting 2-amino-3,5-dicyano-4-(2-methylphenyl)pyridine with benzyl mercaptan in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.

Scientific Research Applications

2-Amino-6-(benzylsulfanyl)-4-(2-methylphenyl)pyridine-3,5-dicarbonitrile has been studied for its potential therapeutic applications. The compound has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, the compound has been found to possess antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

2-amino-6-benzylsulfanyl-4-(2-methylphenyl)pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4S/c1-14-7-5-6-10-16(14)19-17(11-22)20(24)25-21(18(19)12-23)26-13-15-8-3-2-4-9-15/h2-10H,13H2,1H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEUGANQXGOJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=NC(=C2C#N)SCC3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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